2,3-Dichloro-3,3-difluoropropene

Descripción general

Descripción

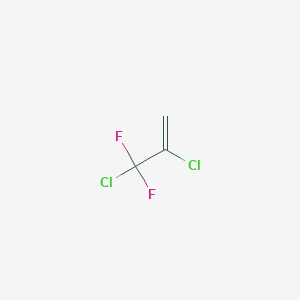

2,3-Dichloro-3,3-difluoropropene is a halogenated hydrocarbon with the molecular formula C3H2Cl2F2. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a propene backbone. It is a colorless liquid with a molecular weight of 146.95 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-3,3-difluoropropene typically involves halogenation reactions where propene is subjected to chlorination and fluorination processes. The reaction conditions include the use of chlorine gas (Cl2) and fluorine gas (F2) under controlled temperatures and pressures to ensure the selective addition of halogens to the propene molecule.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors equipped with advanced halogenation technology. The process involves continuous monitoring and regulation of reaction parameters to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dichloro-3,3-difluoropropene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with various nucleophiles are common.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or alkanes.

Substitution: Generation of different halogenated derivatives or functionalized compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,3-Dichloro-3,3-difluoropropene has the molecular formula and is characterized by its unique structure that includes two chlorine atoms and two fluorine atoms. This configuration contributes to its reactivity and utility in various chemical processes.

Cleaning Agent and Solvent

One of the prominent applications of this compound is as a cleaning agent . It is utilized in dry cleaning and as a solvent for removing resist materials in semiconductor manufacturing. Its effectiveness stems from its ability to dissolve oils and greases while being less harmful to the environment compared to traditional solvents.

- Case Study : A study demonstrated that using this compound as a cleaning agent resulted in improved efficiency in removing residues from electronic components without damaging sensitive materials .

Intermediate for Fluorinated Compounds

This compound serves as an important intermediate in the synthesis of various fluorinated compounds. It can be converted into other useful chemicals through reactions such as fluorination and chlorination. These derivatives are often employed in refrigeration and air conditioning systems due to their favorable thermodynamic properties.

- Research Findings : Research indicates that this compound can be fluorinated to produce compounds with enhanced properties for use in heat transfer applications .

Agricultural Applications

In agriculture, this compound is utilized as a pesticide and soil fumigant. It helps control plant-parasitic nematodes and other pests that threaten crop yields.

- Toxicity Studies : Toxicological assessments have shown that while it is effective against pests, exposure must be managed carefully due to potential health risks associated with inhalation or skin contact .

Environmental Impact and Safety Considerations

Despite its utility, this compound poses certain environmental concerns. It is classified as a hazardous substance due to its flammability and potential mutagenic effects. Proper handling protocols are essential to mitigate risks associated with exposure.

- Safety Data : The compound is categorized under hazardous substances lists due to its mutagenic properties and potential for causing irritation upon contact with skin or eyes .

Summary Table of Applications

Mecanismo De Acción

2,3-Dichloro-3,3-difluoropropene is compared with other similar halogenated hydrocarbons, such as 1,2-Dichloro-1,2-difluoropropane and 1,3-Dichloro-1,3-difluoropropane. These compounds share structural similarities but differ in their halogen positions and reactivity profiles. The uniqueness of this compound lies in its specific halogen arrangement, which influences its chemical behavior and applications.

Comparación Con Compuestos Similares

1,2-Dichloro-1,2-difluoropropane

1,3-Dichloro-1,3-difluoropropane

2,2-Dichloro-2,2-difluoropropane

This comprehensive overview provides a detailed understanding of 2,3-Dichloro-3,3-difluoropropene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Propiedades

IUPAC Name |

2,3-dichloro-3,3-difluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F2/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPGBTZUBKUKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the azeotropic properties of 2,3-Dichloro-3,3-difluoropropene?

A1: Research indicates that this compound (HCFO-1232xf) can form an azeotropic or quasi-azeotropic mixture with hydrogen fluoride (HF). [] This property can be significant in industrial processes, potentially simplifying separation and purification steps. You can find more details in the research paper "Quasi-azeotropic composition of this compound (HCFO-1232xf) and hydrogen fluoride (HF)". []

Q2: Has this compound been investigated in the context of reactions with amines?

A2: While the provided abstract doesn't offer specific results, a study explored the reaction of diethylamine with a series of polychlorofluoropropenes, including those with the general structure CH2=CXFnC13-n. [] This suggests potential reactivity of this compound with amines, although further research is needed to confirm and characterize specific reactions. For more information, refer to the paper "Action of diethylamine on polychlorofluoropropenes of structure CH2=CXFn C13-n." []

Q3: Are there established synthetic pathways for producing derivatives of compounds similar to this compound?

A3: Yes, research demonstrates the synthesis of various chloro fluoro derivatives using 1,1,1,3-tetrachloropropane as a starting material. [] This suggests potential routes for preparing derivatives of this compound, although specific reaction conditions and outcomes would need further investigation. You can explore this further in the research paper "Preparation of some chloro fluoro derivatives from 1,1,1,3-tetrachloropropane." []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.